ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15579089
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O5S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O5S/c1-5-26-14-8-7-13(11-15(14)25-4)18-17(19(24)27-6-2)12(3)21-20-22(18)16(23)9-10-28-20/h7-8,11,18H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | FTAJNCSEVZBKMY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC |
Introduction
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a pyrimido-thiazine framework and various aromatic substituents, contribute to its potential biological activities and applications in drug development.
Key Features:
-
Molecular Formula: Not explicitly provided in reliable sources, but similar compounds often have complex molecular formulas.
-
Molecular Weight: Approximately 434.5 g/mol for similar compounds.
Synthesis Overview:
-
Methods: Often involve condensation reactions or multi-component reactions to form the pyrimido-thiazine core.
-
Challenges: The complexity of the molecule necessitates careful control over reaction conditions to ensure high purity and yield.
Biological Activities and Potential Applications
Ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate has been explored for its biological activities, including anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic applications.
Biological Activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation by interacting with specific biological targets. |
| Antimicrobial | Shows promise in inhibiting microbial growth, which could be beneficial in treating infections. |
| Enzyme Interaction | May modulate enzyme activity, influencing various cellular pathways. |
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate. These include variations in the alkyl group attached to the carboxylate moiety and differences in the aromatic substituents.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole | Thiazole ring, Hydroxyl group | Simpler structure without pyrimidine |
| Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl | Similar aromatic substituents | Different alkene functionality |
| 2-Methoxyethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl | Ethoxy and methoxy groups | Different alkyl group on the carboxylate |
Suppliers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume